N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide,monohydrochloride

Forensic Chemistry GC-EI-MS Fentanyl analog identification

N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride (synonyms: meta-methylfuranyl fentanyl, m-methyl furanyl fentanyl, UNII RKK8VWY5XU) is a synthetic opioid belonging to the fentanyl analog class, specifically a furan-2-carboxamide derivative bearing a meta-methyl substitution on the N-phenyl ring. Its molecular formula is C25H29ClN2O2 (free base C25H28N2O2, MW 388.50; HCl salt MW 424.96), with CAS 2748409-34-7 for the hydrochloride salt.

Molecular Formula C25H29ClN2O2
Molecular Weight 425.0 g/mol
Cat. No. B12355795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide,monohydrochloride
Molecular FormulaC25H29ClN2O2
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4.Cl
InChIInChI=1S/C25H28N2O2.ClH/c1-20-7-5-10-23(19-20)27(25(28)24-11-6-18-29-24)22-13-16-26(17-14-22)15-12-21-8-3-2-4-9-21;/h2-11,18-19,22H,12-17H2,1H3;1H
InChIKeyAARZDAGMBSOAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meta-Methyl Furanyl Fentanyl (HCl) — Analytical Reference Standard for Forensic and Pharmacological Research


N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride (synonyms: meta-methylfuranyl fentanyl, m-methyl furanyl fentanyl, UNII RKK8VWY5XU) is a synthetic opioid belonging to the fentanyl analog class, specifically a furan-2-carboxamide derivative bearing a meta-methyl substitution on the N-phenyl ring [1]. Its molecular formula is C25H29ClN2O2 (free base C25H28N2O2, MW 388.50; HCl salt MW 424.96), with CAS 2748409-34-7 for the hydrochloride salt [2]. The compound is regulated as a Schedule I controlled substance in the United States and is supplied exclusively as an analytical reference standard for research and forensic applications [1].

Why Generic Substitution Fails for meta-Methyl Furanyl Fentanyl — Substitution Position Determines Analytical, Metabolic, and Pharmacological Identity


Fentanyl analogs bearing methyl substituents at different positions on the N-phenyl or furan rings are chemically distinct entities that cannot be interchanged without compromising experimental validity. The meta-methyl substitution on the N-phenyl ring of this compound produces a unique GC-EI-MS retention time and electron ionization fragmentation signature that differs from para-methyl, ortho-methyl, and unsubstituted furanyl fentanyl analogs; statistically significant retention time differences (p < 0.001) have been demonstrated across all pairwise comparisons of methyl-substituted fentanyl analogs [1]. Furthermore, furan-2-carboxamide-containing fentanyls undergo a metabolic pathway dominated by dihydrodiol formation via furan ring epoxidation—a pathway absent in propionamide-based analogs such as fentanyl or acetylfentanyl—meaning that the choice of furanyl scaffold directly determines which metabolites must be targeted in analytical method development [2]. At the receptor level, the parent compound furanyl fentanyl exhibits a Ki at the mu-opioid receptor (MOR) of 0.0279 nM, which is approximately 5-fold higher affinity than fentanyl (Ki = 0.135 nM), demonstrating that the furan-2-carboxamide pharmacophore is not pharmacologically interchangeable with the propionamide moiety of fentanyl [3][4].

Quantitative Differentiation Evidence for N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride


GC-EI-MS Chromatographic and Fragmentation-Based Differentiation of Methyl-Substituted Fentanyl Analogs

The meta-methyl substitution position on the N-phenyl ring produces distinct GC-EI-MS retention times and electron ionization fragmentation patterns that differentiate this compound from its para-methyl and ortho-methyl regioisomers, as well as from the unsubstituted furanyl fentanyl parent. In a systematic study of 11 methyl-substituted fentanyl analogs using GC-EI-MS, the 95% confidence interval for retention times for each isomer was never more than ±0.009 min, and a statistically significant difference (p < 0.001) was observed for all pairwise comparisons among the methyl-substituted analogs, including compounds with substitution on the aniline ring [1]. The combination of unique fragmentation patterns—formed through shifts in m/z values due to the location of substitution—and reproducible retention times enabled unequivocal identification of all 11 analogs. Furthermore, the Hybrid Similarity Search (HSS) algorithm yielded drastically different identification results depending on the location of substitution, underscoring that meta-substituted analogs cannot be reliably identified using spectral libraries built for para- or ortho-substituted isomers [1].

Forensic Chemistry GC-EI-MS Fentanyl analog identification Methyl-substitution isobar discrimination

Mu-Opioid Receptor Binding Affinity of the Furanyl Fentanyl Scaffold — Class-Level Comparison Against Fentanyl and Common Analogs

The furan-2-carboxamide scaffold (shared by meta-methyl furanyl fentanyl) confers substantially higher MOR binding affinity compared to the propionamide scaffold of fentanyl. In a comprehensive in vitro characterization of 22 substituted fentanyls, the parent compound furanyl fentanyl exhibited a Ki of 0.0279 nM at human MOR, making it approximately 4.8-fold higher affinity than fentanyl (Ki = 0.135 nM), approximately 153-fold higher than acetylfentanyl (Ki = 4.28 nM), and roughly 34-fold higher than tetrahydrofuranyl fentanyl (Ki = 0.95 nM) [1][2]. The MOR selectivity of furanyl fentanyl—2120-fold over KOR and 1940-fold over DOR—exceeds that of fentanyl (1290-fold and 1630-fold, respectively) and is comparable to the most selective analog in the series, methoxyacetyl fentanyl (2730-fold over DOR) [2]. These affinity data were generated under uniform assay conditions (agonist radioligand binding using heterologously expressed human opioid receptors in mammalian cells), enabling direct quantitative comparison across the compound set [1]. Note: direct Ki data for the meta-methyl-substituted derivative specifically are not yet reported in the peer-reviewed literature; the above values represent class-level inference from the parent furanyl fentanyl scaffold, and the meta-methyl group on the N-phenyl ring is expected to modulate—but not eliminate—this high-affinity binding profile based on SAR trends for methyl-substituted fentanyl analogs [1][3].

Mu-opioid receptor Binding affinity Receptor selectivity Fentanyl analog pharmacology

In Vivo Antinociceptive ED50 — Furanyl Fentanyl vs Fentanyl in Mouse Hot-Plate Model

In a direct head-to-head comparison using the mouse hot-plate test with subcutaneous administration, the parent furanyl fentanyl compound demonstrated an antinociceptive ED50 of 0.13 mg/kg, compared to fentanyl's ED50 of 0.08 mg/kg, yielding a potency ratio of 0.62 relative to fentanyl [1]. Both compounds produced dose-dependent analgesic effects, but the analgesic intensity and duration were weaker for furanyl fentanyl than for fentanyl. Notably, both fentanyl (0.02 mg/kg) and furanyl fentanyl (0.03 mg/kg) induced transient hyperalgesia at low single doses—a phenomenon with potential implications for abuse liability assessment [1]. A separate in vivo study using the warm-water tail-withdrawal assay in mice reported an ED50 of 0.51 mg/kg (95% CI: 0.36–0.74) for the structurally related 3-furanylfentanyl (furan-3-carboxamide isomer), ranking its antinociceptive potency between fentanyl (0.08 mg/kg) and para-methylfentanyl (1.92 mg/kg) [2].

Antinociception In vivo pharmacology ED50 Fentanyl analog potency comparison

Metabolic Pathway Divergence — Dihydrodiol Formation as a Furanyl-Specific Biotransformation

Furanyl fentanyl undergoes a metabolic pathway that is fundamentally distinct from propionamide-based fentanyl analogs. In a direct comparative in vitro metabolism study using pooled human hepatocytes (10 µM incubation, up to 5 hours) with corroborating in vivo data from authentic human urine samples, furanyl fentanyl's major metabolites were generated exclusively by amide hydrolysis and dihydrodiol formation (via furan ring epoxidation and hydration), while the N-dealkylated nor-metabolite was minor or not detected in postmortem case samples [1]. This contrasts sharply with acetylfentanyl, acrylfentanyl, and 4-fluoro-isobutyrylfentanyl, which were all predominantly metabolized by N-dealkylation (cleavage of the phenethyl moiety), monohydroxylation at the ethyl linker and piperidine ring, and hydroxylation/methoxylation at the phenyl ring [1]. Based on these findings, the recommended specific and abundant urinary metabolite targets for furanyl fentanyl are the dihydrodiol metabolite and the amide hydrolysis metabolite—biomarkers that are entirely absent from the metabolic profiles of propionamide analogs [1]. In a separate human liver microsomal study, furanyl fentanyl underwent epoxidation and hydration, furanyl ring-opening and oxidation, hydroxylation, hydrolysis of the amide group, and N-dealkylation, with substantial metabolism occurring within 4 hours .

Drug metabolism In vitro hepatocyte assay Metabolite identification Forensic toxicology

In Vivo Hypertensive Potency — Furanyl Fentanyl Ranked Against Six Fentanyl Analogs and Morphine

In a systematic in vivo telemetry study in male Sprague-Dawley rats measuring blood pressure, heart rate, locomotor activity, and body temperature following subcutaneous administration, furanyl fentanyl exhibited a hypertensive ED50 of 0.014 mg/kg, ranking second in potency only to fentanyl itself (ED50 = 0.01 mg/kg) and approximately 2-fold more potent than cyclopropylfentanyl (ED50 = 0.028 mg/kg), 5.8-fold more potent than butyrylfentanyl (ED50 = 0.081 mg/kg), and 11.9-fold more potent than acetylfentanyl (ED50 = 0.166 mg/kg) [1]. The rank order of hypertensive potency (fentanyl > furanylfentanyl > cyclopropylfentanyl > butyrylfentanyl > acetylfentanyl > valerylfentanyl > morphine) correlated with MOR binding affinity and cAMP inhibition potency, confirming that the furanyl scaffold produces cardiovascular effects that are centrally mediated via MOR agonism [1]. This provides a quantitative in vivo potency benchmark distinguishing furanyl fentanyl from its closest structural and pharmacological comparators.

Cardiovascular pharmacology In vivo telemetry Fentanyl analog potency ranking Opioid safety pharmacology

Analytical Reference Standard Availability, Solubility, and Spectral Library Documentation

meta-Methyl furanyl fentanyl (hydrochloride) is available as a characterized analytical reference standard (Cayman Item No. 22844, CAS 2748409-34-7) with ≥98% purity, supplied as a crystalline solid . Its quantified solubility profile—DMF 10 mg/mL, DMSO 10 mg/mL, Ethanol 20 mg/mL, Methanol 30 mg/mL, PBS (pH 7.2) 10 mg/mL—enables preparation of stock solutions across multiple solvent systems for LC-MS method development . The compound exhibits a UV λmax of 259 nm . GC-MS spectral data (3 mass spectra and 1 NMR spectrum) are documented in the SpectraBase spectral database, providing verified electron ionization fragmentation patterns for library matching [1]. The compound is regulated as a DEA Schedule I substance and is available to federally-licensed controlled substance laboratories and qualified academic research institutions . For comparison, the para-methyl regioisomer is available as a separate reference standard (Cayman Item No. 22713, CAS 2306827-93-8), and the unsubstituted furanyl fentanyl is available as a CRM (Item No. 19633), enabling direct inter-isomer analytical verification using independently authenticated standards [2].

Certified reference material Analytical method validation Solubility profile Spectral library

Recommended Application Scenarios for N-(1-phenethylpiperidin-4-yl)-N-(m-tolyl)furan-2-carboxamide, monohydrochloride


Forensic Toxicology: LC-MS/MS Method Development and Validation for Fentanyl Analog Screening in Biological Matrices

Forensic toxicology laboratories developing multi-analyte LC-MS/MS methods for fentanyl analog detection in blood, urine, or tissue must include the dihydrodiol and amide hydrolysis metabolites specific to furanyl scaffold compounds, rather than relying exclusively on the nor-metabolite that predominates for propionamide-based analogs [1][2]. The meta-methyl furanyl fentanyl reference standard (≥98% purity, solubility documented across five solvent systems including PBS at pH 7.2) serves as the primary calibrator for identifying this specific regioisomer in case samples . Its unique GC-EI-MS retention time and fragmentation pattern—statistically distinguishable from para-methyl and unsubstituted furanyl fentanyl at p < 0.001—enable definitive isomer-level identification that is critical for forensic reporting [3].

In Vitro Pharmacology: MOR Binding and Functional Assay Calibration

For academic or contract research laboratories conducting MOR radioligand binding displacement assays or [³⁵S]GTPγS functional assays, the furanyl scaffold's sub-nanomolar MOR affinity (parent Ki = 0.0279 nM) demands careful control of reference compound purity and identity [1]. The meta-methyl furanyl fentanyl standard, verified against authenticated para-methyl and unsubstituted furanyl fentanyl CRMs, ensures that observed binding signals are attributable to the specific regioisomer under investigation and not to co-eluting isobaric contaminants [2]. The documented 4.8-fold higher MOR affinity of the furanyl scaffold relative to fentanyl (Ki 0.0279 vs 0.135 nM) provides a quantitative benchmark for normalizing inter-assay variability [1].

In Vivo Behavioral Pharmacology: Antinociceptive and Abuse Liability Screening

Investigators conducting mouse warm-water tail-withdrawal or hot-plate assays for opioid analgesic profiling should use the meta-methyl furanyl fentanyl reference standard to establish compound-specific dose-response curves. Relying on fentanyl ED50 values (0.08 mg/kg) as a surrogate for furanyl fentanyl analogs will underestimate the required dose by approximately 1.6-fold for the furan-2-carboxamide scaffold (furanyl fentanyl ED50 = 0.13 mg/kg in the hot-plate model) [1]. For hyperlocomotion and drug discrimination studies, the MOR-mediated effects of furanyl scaffold compounds have been confirmed via naltrexone reversal, establishing the pharmacological specificity necessary for interpreting behavioral outcomes [2].

Analytical Reference Standard Procurement for ISO/IEC 17025 Accredited Laboratories

Accredited forensic and clinical toxicology laboratories requiring ISO/IEC 17025-compliant reference materials for calibrator and quality control preparation can procure the meta-methyl furanyl fentanyl hydrochloride standard (CAS 2748409-34-7) with Certificate of Analysis documentation including purity (≥98%), molecular weight (424.96), and solubility specifications [1]. The availability of independently authenticated ortho-, meta-, and para-methyl furanyl fentanyl isomers as separate reference standards [2] enables laboratories to perform inter-isomer specificity verification—a requirement for method validation under ANSI/ASB Standard 036 for Forensic Toxicology . The compound's GC-MS and NMR spectral library entries in SpectraBase provide additional orthogonal identification data [3].

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